Dioctyl terephthalate

Vue d'ensemble

Description

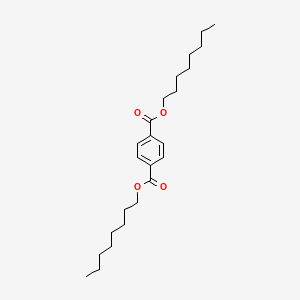

Dioctyl terephthalate, also known as bis(2-ethylhexyl) terephthalate, is an organic compound with the chemical formula C24H38O4. It is a non-phthalate plasticizer, primarily used to soften polyvinyl chloride (PVC) plastics. This colorless, viscous liquid is known for its excellent plasticizing properties and is often used as a safer alternative to traditional phthalate plasticizers due to its reduced toxicity profile .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dioctyl terephthalate can be synthesized through two main methods:

Transesterification of Dimethyl Terephthalate with 2-Ethylhexanol:

Direct Esterification of Terephthalic Acid with 2-Ethylhexanol:

Industrial Production Methods: The industrial production of this compound often involves the direct esterification method due to its simplicity and efficiency. The process includes steps such as neutralization, rinsing, and purification to obtain a high-quality product .

Analyse Des Réactions Chimiques

Esterification Reaction

Kinetics of the Esterification Process

Research has shown that the esterification process can be modeled using a pseudo-homogeneous kinetic model. The reaction is typically divided into two steps:

-

Formation of monoisooctyl terephthalate from TPA and 2-EH.

-

Conversion of monoisooctyl terephthalate to dioctyl terephthalate.

The first step is often identified as the rate-controlling step of the entire process. Kinetic parameters such as activation energy and reaction order have been determined through experimental studies, revealing that the reaction follows first-order kinetics with respect to TPA concentration .

Reaction Conditions and Yields

The synthesis of DOTP involves careful control of various parameters including temperature, pressure, and molar ratios of reactants. Key findings from research studies include:

-

Molar Ratios : Typical mole ratios of 2-EH to TPA range from 2:1 to 3:1.

-

Temperature : Optimal temperatures for the esterification process are generally between 200°C and 270°C.

-

Catalyst Type : The choice of catalyst significantly affects the yield and purity of DOTP produced. For instance, tetrabutyl titanate has been shown to facilitate high yields exceeding 99% under optimized conditions .

Applications De Recherche Scientifique

Dioctyl terephthalate (DOTP), also known as bis(2-ethylhexyl) terephthalate, is a non-phthalate plasticizer valued for its durability, transparency, and high thermal resistance . Due to its low toxicity and eco-friendliness, DOTP is a promising alternative to phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP), butyl benzyl phthalate (BBP), and diisobutyl phthalate (DIBP), which have been banned in some consumer goods . DOTP's chemical structure provides flexibility and durability to polymers, making it suitable for various applications .

Regulatory Framework

International regulatory agencies are increasingly approving and certifying DOTP, which is driving demand for eco-friendly plasticizers . The report by ResearchAndMarkets.com examines the regulatory frameworks in the United States, the European Union, and China .

Advantages of DOTP

DOTP has several benefits that make it a preferred choice in various applications :

- Low Toxicity: DOTP is less toxic than many phthalate plasticizers, as it can be completely hydrolyzed into non-toxic products .

- Durability: DOTP provides durability to polymers .

- Transparency: DOTP offers transparency .

- High Thermal Resistance: DOTP has a high boiling point and low volatility, making it suitable for high-temperature applications .

- Flexibility: DOTP imparts flexibility .

- Environmental Compatibility: DOTP is phthalate-free, aligning with the growing demand for safer, more environmentally friendly products .

- Processing ease: DOTP has a low viscosity, which ensures easy processing and compatibility with a wide range of materials .

Mécanisme D'action

Dioctyl terephthalate functions as a plasticizer by embedding itself between the polymer chains of PVC, reducing intermolecular forces and increasing flexibility. The hydrogen bonds formed between this compound and the polymer chains play a crucial role in this process . This mechanism does not involve specific molecular targets or pathways, as it is primarily a physical interaction.

Comparaison Avec Des Composés Similaires

- Diisononyl Phthalate (DINP)

- Di-2-propyl heptyl phthalate (DPHP)

- Diisodecyl Phthalate (DIDP)

- 1,2-Cyclohexane Dicarboxylic Acid Diisononyl Ester (DINCH)

- Citrate Esters

Comparison: Dioctyl terephthalate stands out due to its non-phthalate nature, making it a safer alternative to traditional phthalate plasticizers like diisononyl phthalate and di-2-propyl heptyl phthalate. It exhibits excellent plasticizing properties without the negative regulatory pressures associated with phthalates .

Activité Biologique

Dioctyl terephthalate (DOTP) is a non-phthalate plasticizer that has gained attention as a safer alternative to traditional phthalate-based plasticizers. This article examines the biological activity of DOTP, focusing on its toxicity, metabolism, and potential health effects, supported by relevant case studies and research findings.

Overview of this compound

DOTP is widely used in the manufacturing of flexible polyvinyl chloride (PVC) products. Its chemical structure allows it to impart softness and flexibility to plastics while exhibiting superior thermal stability and durability compared to phthalates like di(2-ethylhexyl) phthalate (DEHP) .

Toxicological Profile

Research indicates that DOTP has a lower toxicity profile compared to traditional phthalates. A comprehensive toxicity review highlighted that DOTP is not classified as a carcinogen and exhibits low acute toxicity in various animal models .

- Absorption : Studies show that percutaneous absorption of DOTP is low, with a rate of 0.103 μg/cm²/hr reported in human skin tests .

- Bioconcentration Factor (BCF) : The BCF for DOTP is estimated at 393 L/kg based on studies in marine organisms, indicating moderate potential for bioaccumulation .

Metabolic Pathways

DOTP undergoes rapid hydrolysis in biological systems, converting to terephthalic acid (TPA) with a half-life of approximately 53 minutes in intestinal homogenates . A study involving adult volunteers demonstrated the presence of various metabolites in urine, indicating that DOTP is metabolized and excreted efficiently . Notably, metabolites such as mono-2-ethylhydroxyhexyl terephthalate (MEHHTP) were detected in 94% of urine samples from non-exposed individuals, suggesting environmental exposure .

Case Studies

- Smooth Muscle Activity : A study on rat small intestine showed that chronic exposure to DOTP reduced spontaneous contractile activity and adrenoreactivity, suggesting potential impacts on gastrointestinal function .

- In Vitro Studies : In vitro assays indicated that DOTP does not exhibit significant endocrine-disrupting properties compared to phthalates like DEHP. This positions DOTP as a safer alternative for applications where hormonal interference is a concern .

Comparative Analysis of Plasticizers

The following table summarizes key biological activity parameters for DOTP compared to traditional phthalates:

| Parameter | This compound (DOTP) | DEHP |

|---|---|---|

| Carcinogenicity | Not classified | Classified as possible |

| Acute Toxicity | Low | Moderate |

| BCF | 393 L/kg | 637 L/kg |

| Metabolites Detected | MEHHTP, 5cx-MEPTP | Various phthalate esters |

| Endocrine Disruption Risk | Low | Moderate |

Regulatory Considerations

The regulatory landscape for plasticizers is evolving, with increasing scrutiny on traditional phthalates due to health concerns. The demand for eco-friendly alternatives like DOTP has surged as regulatory bodies impose stricter guidelines on the use of hazardous substances in consumer products .

Propriétés

IUPAC Name |

dioctyl benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-3-5-7-9-11-13-19-27-23(25)21-15-17-22(18-16-21)24(26)28-20-14-12-10-8-6-4-2/h15-18H,3-14,19-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIWPNWSDYFMIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021699 | |

| Record name | Dioctyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4654-26-6 | |

| Record name | Dioctyl terephthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4654-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioctyl terephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004654266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctyl terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIOCTYL TEREPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZS4NL164S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.